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molecular formula C10H9Cl2NO2 B8598231 N-(4-chlorophenacyl) chloroacetamide

N-(4-chlorophenacyl) chloroacetamide

Cat. No. B8598231
M. Wt: 246.09 g/mol
InChI Key: BJMVCUHQROACST-UHFFFAOYSA-N
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Patent
US04101660

Procedure details

To a well stirred suspension of 20.6 g of 4-chlorophenacylamine hydrochloride in 70 ml of benzene and 70 ml of water which was cooled to below 7° C were added simultaneously 110 ml of 2N NaOH solution and 12.4 g of chloroacetyl chloride dissolved in 30 ml of benzene. After the addition was complete, the reaction mixture was warmed to room temperature and stirred at room temperature for 3 hours. At the end of this period, the formed precipitate was filtered, and the benzene layer was separated. The aqueous layer was extracted twice with 50 ml of benzene. The combined benzene layer was dried over anhydrous sodium sulfate, and evaporated to dryness. The residue together with the precipitate obtained above was combined and recrystallized from ethanol to give 14.1 g (57 percent) of N-(4-chlorophenacyl) chloroacetamide.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][NH2:9])=[CH:5][CH:4]=1.[OH-].[Na+].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C1C=CC=CC=1.O>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([C:7](=[O:10])[CH2:8][NH:9][C:17](=[O:18])[CH2:16][Cl:15])=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C(CN)=O)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.4 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to below 7° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
At the end of this period, the formed precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the benzene layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 50 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue together with the precipitate obtained
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(CNC(CCl)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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